3-Decyl-4-hydroxy-2-benzofuran-1(3H)-one is a chemical compound with the molecular formula and a molecular weight of 290.4 g/mol. This compound is classified as a benzofuran derivative, which typically features a benzene ring fused to a furan ring. It is characterized by a hydroxyl group and a decyl substituent, which contribute to its chemical properties and potential applications.
The synthesis of 3-Decyl-4-hydroxy-2-benzofuran-1(3H)-one can be achieved through several methods, often involving multi-step reactions. One effective approach includes:
These methods allow for the efficient construction of the desired compound while maintaining high yields .
The synthesis typically requires careful control of reaction conditions, including temperature and reaction time, to optimize yield and purity. The use of solvents such as dichloromethane or ethanol may be employed during various stages of synthesis.
The molecular structure of 3-Decyl-4-hydroxy-2-benzofuran-1(3H)-one consists of:
This structure can be represented as follows:
The compound's structural data can be further analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which confirm the presence and positioning of functional groups within the molecule .
3-Decyl-4-hydroxy-2-benzofuran-1(3H)-one can participate in various chemical reactions due to its functional groups:
Reactions are typically carried out under controlled conditions to prevent side reactions. Catalysts may be employed to facilitate certain transformations, increasing efficiency and selectivity .
The mechanism of action for 3-Decyl-4-hydroxy-2-benzofuran-1(3H)-one largely revolves around its antioxidant properties. The hydroxyl group plays a critical role in scavenging free radicals, thus protecting cellular structures from oxidative damage.
Data from studies indicate that this compound may inhibit lipid peroxidation and reduce oxidative stress markers in biological systems, suggesting potential therapeutic applications in preventing diseases linked to oxidative damage .
Relevant physical property data can enhance understanding of how this compound behaves under different environmental conditions .
3-Decyl-4-hydroxy-2-benzofuran-1(3H)-one has potential applications in various fields:
Benzofuran derivatives represent privileged medicinal chemistry scaffolds with validated therapeutic utility spanning multiple decades. These heterocyclic systems combine the aromatic character of benzene with the heteroatom-containing furan ring, enabling diverse biological interactions. Historically, naturally occurring benzofurans like psoralen laid the foundation for synthetic exploration, demonstrating the scaffold's capacity for bioactivity modulation [1]. The synthetic benzofuran derivative benzbromarone emerged as a landmark uricosuric agent for gout treatment, establishing the structural framework for subsequent derivatives. Its mechanism—potent inhibition of uric acid reabsorption in renal tubules—highlighted the benzofuran core's ability to interact with biological targets governing metabolite transport [1]. Modern drug discovery leverages this historical precedent, systematically exploring structural variations to optimize pharmacokinetic and pharmacodynamic profiles. The enduring significance of benzofurans is evidenced by their continued investigation across therapeutic areas, including anti-inflammatories, antimicrobials, and anticancer agents, positioning them as versatile platforms for rational drug design [7].
The 2-benzofuran-1(3H)-one core (alternatively termed phthalide or isobenzofuran-1(3H)-one) constitutes a structurally distinct subclass characterized by a fused γ-lactone ring system. Chemically, this bicyclic structure features a non-aromatic lactone ring annulated to a benzene ring, creating a planar, electron-deficient system [4]. This core exhibits significant functional diversity stemming from three primary modifiable regions:
Table 1: Structural Variations and Representative Derivatives of 2-Benzofuran-1(3H)-one
| Modification Site | Common Substituents | Example Compound | Key Structural Feature |
|---|---|---|---|
| C3 Position | Alkyl chains (e.g., ethyl, decyl) | 3-Decyl-4-hydroxy-2-benzofuran-1(3H)-one | Long aliphatic chain enhancing lipophilicity |
| Aryl/Alkenyl groups | 3-(4-hydroxy-3,5-diisopropylbenzylidene) derivative [2] | Extended conjugation via benzylidene moiety | |
| C4 Position | Hydroxyl (-OH) | Target compound | Hydrogen bond donor/acceptor |
| Halogens, Methoxy | 4,5,6,7-Tetrachloro derivative [4] | Enhanced electron-withdrawing character | |
| C6/C7 Positions | Unmodified or substituted | Phenolphthalein (functional parent) [4] | Spirocyclic lactone formation potential |
This versatility enables precise tuning of physicochemical properties (log P, solubility, pKa) and target engagement profiles. Derivatives range from simple alkylated lactones like 3-ethyl analogs to complex hybrids incorporating pharmacophores like diisopropylphenol [2]. The 4-hydroxy substitution, as present in the target compound 3-decyl-4-hydroxy-2-benzofuran-1(3H)-one, is particularly pharmacologically relevant due to its capacity for mimicking phenolic metabolites and participating in antioxidant mechanisms [7].
Strategic introduction of alkyl and hydroxyl substituents profoundly impacts the biological behavior of 2-benzofuran-1(3H)-ones. Structure-activity relationship (SAR) studies reveal critical dependencies:
Alkyl Chain Length (C3 Position): Increasing alkyl chain length systematically enhances lipophilicity, influencing membrane permeability and protein binding. For uricosuric benzofurans, optimal activity resides in mid-length chains (e.g., ethyl in early analogs). However, longer chains like decyl may enhance tissue distribution or alter target specificity. In benzbromarone analogs, ethyl at C2 provided optimal URAT1 inhibition, while bulkier bromine substitutions on the benzoyl ring further modulated potency [1]. Computational modeling suggests longer chains (e.g., decyl) could engage hydrophobic binding pockets inaccessible to shorter analogs.
Hydroxyl Group Position (C4/C6): The para-hydroxyl group at C4 is a critical pharmacophore. It serves dual roles:
Table 2: Impact of Alkyl Chain and Hydroxyl Group on Key Biological Activities
| Compound Class | C3 Substituent | C4 Substituent | Notable Biological Effect | Relative Potency Trend |
|---|---|---|---|---|
| Simple 3-Alkyl derivatives | Ethyl | OH | Moderate Uricosuric Activity (IC50 ~10μM range) [1] | Baseline |
| Decyl | OH | Enhanced Lipophilicity / Potential Tissue Retention | Increased Log P | |
| Benzbromarone-like derivatives | Ethyl | H | Dramatically Reduced Uricosuric Activity | >10-fold decrease |
| Ethyl | OH | Potent URAT1 Inhibition (IC50 = 0.17μM) [1] | Most Potent | |
| Hybrid antioxidants [7] | Variable linkers | OH | LOX Inhibition (IC50 = 10-52μM) & Radical Scavenging | Multi-target activity |
Table 3: Substituent Engineering Strategies and SAR Insights
| Engineering Strategy | Structural Change | Key SAR Insight | Mechanistic Implication |
|---|---|---|---|
| Alkyl Chain Elongation | Increasing length from ethyl to decyl | Modulates log P; May shift activity towards lipophilic targets or alter distribution | Enhanced membrane permeability; Potential for novel target engagement |
| Hydroxyl Group Conservation | Maintaining free C4-OH vs. masking | Essential for uricosuric & antioxidant efficacy; Masking abolishes activity | Critical for H-bonding & redox chemistry |
| Hybridization via C3 Linker | Connecting benzofuranone to other pharmacophores | Can confer multi-target activity (e.g., LOX inhibition + antioxidant) [7] | Simultaneous engagement of complementary disease pathways |
| Halogen Introduction | Bromo/chloro at aromatic positions | Can enhance potency & metabolic stability (e.g., benzbromarone) [1] | Electron-withdrawal & steric effects on target binding |
Rational substituent engineering, particularly at C3 and C4, thus transforms the inherent biological potential of the 2-benzofuran-1(3H)-one scaffold. The 3-decyl-4-hydroxy substitution pattern represents a deliberate strategy to harness lipophilicity for tissue penetration while retaining the indispensable hydrogen-bonding and electron-donating capacity of the phenolic group. Ongoing research focuses on further optimizing these substituents and exploring hybrid molecules for multifactorial diseases where oxidative stress and inflammation intersect [7].
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8